Product packaging for INCB059872(Cat. No.:)

INCB059872

Cat. No.: B1192888
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chromatin Modifying Enzymes in Cancer Pathogenesis

The genetic blueprint of a cell is tightly packaged into a structure called chromatin, which is composed of DNA wrapped around histone proteins. The accessibility of DNA for transcription—the process of reading a gene to make a protein—is dynamically controlled by a suite of chromatin-modifying enzymes. These enzymes add or remove chemical tags on histones and DNA, effectively acting as molecular switches that turn genes on or off. portlandpress.comoup.com

These enzymes can be broadly categorized:

"Writers" add epigenetic marks. This group includes histone acetyltransferases (HATs), which add acetyl groups, and histone methyltransferases (HMTs), which add methyl groups.

"Erasers" remove these marks. This category includes histone deacetylases (HDACs) and histone demethylases (HDMs), such as LSD1.

"Readers" are proteins that recognize and bind to specific epigenetic marks, translating them into functional outcomes like gene activation or repression.

In cancer, the balance of these enzymatic activities is often profoundly disturbed. ingentaconnect.comnih.gov This dysregulation can lead to the silencing of tumor suppressor genes, which normally put the brakes on cell growth, and the activation of oncogenes, which drive proliferation. oup.com For instance, mutations in genes that code for these enzymes are frequently found in various cancers, leading to a cascade of abnormal gene expression that contributes to uncontrolled cell growth, resistance to cell death, and metastasis. oup.comingentaconnect.com The reversible nature of these epigenetic changes makes the enzymes responsible for them attractive targets for therapeutic intervention. oup.com

Table 1: Key Chromatin-Modifying Enzymes and Their Role in Cancer

Enzyme Class Function Role in Cancer Pathogenesis
Histone Acetyltransferases (HATs) Add acetyl groups to lysines on histones, generally leading to a more open chromatin structure and gene activation. Dysregulation can lead to inappropriate activation of oncogenes or silencing of tumor suppressors.
Histone Deacetylases (HDACs) Remove acetyl groups, leading to condensed chromatin and gene repression. Often overexpressed in tumors, leading to the silencing of tumor suppressor genes. ingentaconnect.com
Histone Methyltransferases (HMTs) Add methyl groups to lysines and arginines on histones; the effect (activation or repression) depends on the specific site and degree of methylation. Mutations and altered expression can drive oncogenic programs.
Histone Demethylases (HDMs) Remove methyl groups, reversing the action of HMTs. Dysregulation can maintain an undifferentiated and proliferative state in cancer cells.

The Biological Functions of LSD1/KDM1A in Normal Cellular Processes

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. frontiersin.orgnih.gov It is an "eraser" enzyme that specifically removes mono- and di-methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). frontiersin.orgnih.gov The context of its action is critical; demethylation of H3K4 is associated with transcriptional repression, while demethylation of H3K9 is linked to transcriptional activation. nih.govnih.gov

LSD1 does not act alone but functions as a core component of larger protein complexes, such as the CoREST complex, which includes HDACs. mdpi.com This integration into multi-protein machinery allows for precise control over gene expression.

In normal physiology, LSD1 plays essential roles in a wide array of biological processes, including:

Embryonic Development: LSD1 is crucial for early embryonic development and the maintenance of pluripotency in stem cells. nih.govnih.gov

Cell Differentiation: It is a key regulator in the differentiation of various cell lineages, including hematopoietic (blood) cells and neuronal cells. nih.govaacrjournals.org

Cell Proliferation: LSD1 helps control cell cycle progression. nih.govnih.gov

Beyond histones, LSD1 can also demethylate non-histone proteins, such as the tumor suppressor p53, further expanding its regulatory influence on cellular functions. nih.govnih.gov

Aberrant LSD1 Activity and Its Role in Malignancy

While essential for normal cell function, LSD1 is frequently overexpressed in a wide spectrum of cancers, and this high expression often correlates with aggressive disease and poor patient prognosis. nih.govnih.govdovepress.com The aberrant activity of LSD1 contributes to cancer through several mechanisms:

Blocking Differentiation: In cancers like acute myeloid leukemia (AML), high LSD1 activity blocks the normal differentiation of myeloid progenitor cells, trapping them in an immature, rapidly proliferating state. frontiersin.orgaacrjournals.org

Promoting Proliferation and Invasion: By altering the expression of key regulatory genes, LSD1 can enhance cancer cell proliferation, migration, and invasion. nih.govnih.gov

Epithelial-to-Mesenchymal Transition (EMT): LSD1 is implicated in promoting EMT, a process where cancer cells gain migratory and invasive properties, which is a critical step in metastasis. nih.govnih.gov

Repressing Tumor Suppressors: LSD1 can directly contribute to the silencing of tumor suppressor genes. For example, by demethylating p53, it can inhibit its function, thereby crippling a key defense against tumor formation. nih.gov

The widespread overexpression of LSD1 across different tumor types underscores its fundamental role in driving and maintaining the malignant state.

Table 2: Cancers with Aberrant LSD1 Activity and Associated Consequences

Cancer Type Role of Aberrant LSD1 Activity
Acute Myeloid Leukemia (AML) Blocks myeloid differentiation, promotes leukemic stem cell self-renewal. frontiersin.orgnih.gov
Small Cell Lung Cancer (SCLC) Maintains an undifferentiated, stem-like state. d-nb.info
Breast Cancer Promotes proliferation and metastasis. nih.govtandfonline.com
Prostate Cancer Involved in androgen receptor-dependent transcription. nih.gov
Neuroblastoma Correlates with poor differentiation and aggressive disease. nih.govtandfonline.com
Colorectal and Bladder Cancer Elevated expression is linked to tumor progression. dovepress.comresearchgate.netelsevier.com

Rationale for LSD1 Inhibition as a Therapeutic Strategy in Cancer Research

Given its critical role in oncogenesis and its frequent overexpression in tumors, LSD1 has emerged as a highly attractive target for cancer therapy. tandfonline.comnih.govtandfonline.com The rationale for inhibiting LSD1 is based on the principle of reversing its pro-cancerous epigenetic modifications. Pharmacological inhibition of LSD1 is hypothesized to:

Induce Cancer Cell Differentiation: By blocking LSD1, inhibitors can lift the epigenetic block on differentiation programs, forcing cancer cells, particularly in hematological malignancies like AML, to mature and stop proliferating. frontiersin.orgaacrjournals.org

Reactivate Tumor Suppressor Genes: Inhibition can restore the expression of silenced tumor suppressor genes, thereby reinstating the cell's natural brakes on growth.

Inhibit Tumor Growth and Metastasis: By interfering with the gene expression programs that drive proliferation and invasion, LSD1 inhibitors can slow tumor progression. nih.govnih.gov

The development of potent and selective small-molecule inhibitors targeting LSD1, such as INCB059872, represents a promising therapeutic avenue. nih.govnih.gov Preclinical studies have shown that this compound, an irreversible inhibitor of LSD1, can induce differentiation and inhibit the growth of AML cells. aacrjournals.orgd-nb.infonih.gov It achieves this by disrupting the repressive function of LSD1-containing complexes, leading to the activation of genes involved in myeloid differentiation. nih.gov These findings provide a strong foundation for the clinical investigation of LSD1 inhibitors as a novel class of epigenetic drugs for the treatment of various cancers. nih.govbohrium.comnih.gov

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB059872;  INCB-059872;  INCB 059872;  INCB59872;  INCB-59872;  INCB 59872; 

Origin of Product

United States

Discovery and Preclinical Characterization of Incb059872

Identification of INCB059872 as a Potent and Selective LSD1 Inhibitor

This compound was discovered as a potent and selective inhibitor of the LSD1 enzyme. aacrjournals.org Preclinical studies have demonstrated its ability to inhibit the proliferation of cancer cells that are dependent on LSD1 activity. In vitro assessments in a panel of small cell lung cancer (SCLC) cell lines showed that this compound inhibited cell proliferation with EC50 values ranging from 47 to 377 nM. researchgate.net

The selectivity of this compound for tumor cells over non-tumorigenic cells has also been evaluated. researchgate.net In contrast to its potent effects on SCLC cells, the compound was significantly less active against non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, which showed IC50 values greater than 10 μM. researchgate.netnih.gov This indicates a therapeutic window for the targeted inhibition of LSD1 in cancer cells.

Furthermore, in preclinical models of acute myeloid leukemia (AML), this compound inhibited cellular proliferation and promoted cellular differentiation, as evidenced by the induction of myeloid differentiation markers CD86 and CD11b in human AML cell lines. aacrjournals.orgnih.gov

In Vitro Proliferation Inhibition by this compound in SCLC Cell Lines
Cell Line TypeEC50 Value Range
Small Cell Lung Cancer (SCLC)47 nM to 377 nM researchgate.netnih.gov
Non-tumorigenic IL-2 Stimulated T-cells> 10,000 nM researchgate.netnih.gov

Irreversible FAD-Directed Mechanism of LSD1 Inhibition by this compound

The mechanism of action of this compound involves the irreversible and mechanism-based inhibition of the LSD1 enzyme. medchemexpress.comselleckchem.com LSD1 utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the demethylation of its histone substrates through an amine oxidation process. cancer.govresearchgate.net

This compound functions as an FAD-directed inhibitor. researchgate.netaacrjournals.org It achieves its inhibitory activity by forming covalent adducts with the FAD cofactor within the enzyme's active site. researchgate.netaacrjournals.orgnih.gov This covalent modification leads to the irreversible inactivation of LSD1. nih.govselleckchem.com This mechanism of forming a covalent bond with the FAD cofactor is a characteristic of several potent LSD1 inhibitors. nih.govmdpi.com The irreversible nature of this inhibition results in sustained pharmacodynamic effects, as demonstrated in preclinical models. aacrjournals.org

Molecular and Cellular Mechanisms of Action of Incb059872

Enzymatic Inhibition and Epigenetic Modulation by INCB059872

This compound exerts its effects primarily through the inhibition of LSD1, an enzyme critical for specific histone demethylation processes.

LSD1's enzymatic function involves the removal of mono- and di-methyl groups from lysine (B10760008) at position 4 of histone H3 (H3K4) nih.govmedkoo.comcancer.govacs.orgmdpi.com. This demethylation typically leads to the repression of target gene expression nih.govmedkoo.comcancer.govacs.org. Additionally, LSD1 can demethylate mono- or di-methylated H3K9, which can otherwise increase the expression of tumor-promoting genes nih.govmedkoo.comcancer.govmedchemexpress.commedchemexpress.com. Therefore, the inhibition of LSD1 by this compound is expected to enhance H3K4 methylation and promote H3K9 methylation, thereby increasing the expression of tumor-suppressor genes and decreasing the transcription of tumor-promoting genes, respectively nih.govmedkoo.comcancer.govmedchemexpress.com.

However, research findings have presented a nuanced picture regarding the direct impact on global histone methylation marks. Surprisingly, ChIP-seq analysis for H3K4me2 and H3K4me1 in THP-1 cells showed only subtle changes in these marks even after 48 hours of this compound treatment researchgate.netashpublications.org. Furthermore, only a limited number of LSD1 inhibitor-induced enhancers exhibited detectable changes in H3K4 methylation researchgate.netashpublications.org. These observations suggest that while LSD1 is a histone demethylase, the early and primary regulatory events following this compound treatment may precede widespread changes in bulk histone methylation vanderbilt.edu.

LSD1 functions as an integral component of several transcriptional repressor complexes, notably the CoREST complex researchgate.netnih.govacs.orgmdpi.comashpublications.orgvanderbilt.edufrontiersin.org. The CoREST complex is a multi-protein assembly that includes LSD1, histone deacetylases 1 and 2 (HDAC1/2), the transcriptional co-repressor mSin3A or mSin3B, and the REST corepressor (RCOR1) researchgate.netacs.orgashpublications.orgfrontiersin.org.

Studies have indicated that the effects of this compound are primarily mediated by the inactivation of CoREST activity nih.govvanderbilt.edunih.gov. Specifically, siRNA-mediated inhibition of key components within LSD1-containing chromatin remodeling complexes has pinpointed the CoREST complex as the mediator of the myeloid differentiation effects observed with this compound in THP-1 cells researchgate.netashpublications.org. The changes in nascent transcription induced by this compound treatment have been directly linked to a loss of CoREST activity nih.govvanderbilt.edu.

Furthermore, this compound has been shown to disrupt the interaction between LSD1 and GFI1, which is a critical part of the CoREST complex's function at genomic loci where it typically represses transcription through histone deacetylase activity vanderbilt.edunih.gov. While LSD1 also associates with the NuRD complex acs.orgmdpi.comfrontiersin.org, evidence suggests that this compound's effects in THP-1 cells are predominantly mediated by the inactivation of the CoREST complex rather than the inhibition of the NuRD complex nih.gov.

Regulation of Gene Expression and Transcriptional Programs by this compound

The inhibitory action of this compound on LSD1 and its associated co-repressor complexes leads to profound changes in gene expression and transcriptional programs.

Precision nuclear run-on sequencing (PRO-seq) has been a crucial tool in elucidating the immediate transcriptional effects of this compound researchgate.netmedchemexpress.commedchemexpress.comashpublications.orgvanderbilt.eduharvard.edu. PRO-seq offers high sensitivity, enabling the detection of nascent RNA and providing single-nucleotide resolution of nascent RNA 3' ends, which is valuable for defining enhancer activity and profiling immediate transcriptional responses to perturbations researchgate.netashpublications.orgharvard.edu.

In THP-1 cells treated with this compound for 24 hours, PRO-seq analysis revealed a significant increase in nascent transcription researchgate.netashpublications.org. This included an upregulation of both genes and enhancers.

Transcriptional ElementFold Increase ThresholdNumber of Elements Upregulated (24h treatment)
Genes≥ 1.5-fold203
Enhancers≥ 1.5-foldNearly 1300
researchgate.netashpublications.org

This observed increase in enhancer activity and gene expression is consistent with the disruption of the GFI1:LSD1:CoREST complex at specific genomic locations medchemexpress.commedchemexpress.comnih.gov.

A key finding regarding this compound's mechanism is its ability to de-repress genes regulated by GFI1 and GFI1B researchgate.netnih.govashpublications.org. GFI1 and GFI1B are nuclear zinc finger proteins that typically function as transcriptional repressors and are known to interact with LSD1 frontiersin.org.

Cells treated with this compound exhibited an upregulation of GFI1 and GFI1B, alongside other genes associated with myeloid differentiation in acute myeloid leukemia (AML) cell lines researchgate.netashpublications.org. Specific upregulated genes linked to myeloid cell differentiation include CSF1R and CD86 researchgate.netashpublications.org. Motif analysis of the enhancers upregulated by this compound identified the GFI1 recognition sequence as the most highly enriched, further supporting the role of GFI1/GFI1B pathways in the compound's mechanism researchgate.netashpublications.org. The changes in nascent transcription observed were directly traceable to the activation of GFI1-regulated genes nih.govvanderbilt.edu.

Beyond specific gene signatures, this compound induces a broader global transcriptomic reprogramming. RNA-seq analysis of THP-1 cells treated for 24 hours indicated an upregulation of genes involved in hematopoietic cell lineage, which aligns with an observed myeloid differentiation phenotype researchgate.netashpublications.org. Within three days of this compound treatment, the majority of THP-1 cells, which carry an MLL-translocation, underwent myeloid differentiation researchgate.netashpublications.org.

Single-cell RNA-sequencing (scRNA-seq) has provided deeper insights into these global changes, demonstrating that this compound causes a significant shift in gene expression profiles that is associated with GFI1/GFI1B regulation researchgate.netnih.gov. Furthermore, scRNA-seq analysis of bone marrow progenitor populations in mice treated with this compound revealed notable changes, including an accumulation of megakaryocyte early progenitor cells researchgate.netnih.govmedchemexpress.commedchemexpress.comashpublications.org. This accumulation is linked to an impairment in the efficient maturation of these cells into platelet-producing cells nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound118290753

Associated Proteins/Genes

Protein/Gene NamePubChem CID (if applicable for protein)
Lysine-Specific Demethylase 1 (LSD1/KDM1A)N/A (enzyme/gene)
CoREST complexN/A (protein complex)
NuRD complexN/A (protein complex)
GFI1N/A (gene/protein)
GFI1BN/A (gene/protein)
CSF1RN/A (gene/protein)
CD86N/A (gene/protein)
RCOR1N/A (gene/protein)

Cellular Effects of this compound on Malignant Phenotypes

This compound demonstrates significant cellular effects on malignant phenotypes, primarily by inducing differentiation, inhibiting proliferation, promoting apoptosis, and impacting hematopoietic progenitor populations in preclinical models aacrjournals.orgonderzoekmetmensen.nlaacrjournals.orgfrontiersin.orgaacrjournals.orgspringermedizin.deresearchgate.net.

Induction of Cellular Differentiation

This compound has been shown to induce cellular differentiation in various malignant contexts. In acute myeloid leukemia (AML), this compound inhibited cellular proliferation and induced differentiation, as evidenced by the upregulation of myeloid differentiation markers CD86 and CD11b in a panel of human AML cell lines and primary human AML cells ex vivo aacrjournals.orgfrontiersin.orgspringermedizin.de. This induction of differentiation was also observed in preclinical mouse models, where pharmacodynamic (PD) assays confirmed sustained induction of CD86 in human AML xenograft models aacrjournals.org.

Furthermore, this compound demonstrated synergistic effects with all-trans retinoic acid (ATRA) in promoting differentiation in non-acute promyelocytic leukemia (APL) AML models aacrjournals.orgfrontiersin.orgresearchgate.net. The combination of this compound and ATRA synergistically promoted differentiation, indicated by enhanced CD86 and CD11b expression in AML cells and primary AML cells ex vivo aacrjournals.orgresearchgate.net. In vivo, this combination also enhanced CD86 and CD11b induction in the THP-1 xenograft model of AML and markedly increased levels of CD11b+ cells in bone marrow in patient-derived xenograft (PDX) mouse models aacrjournals.orgresearchgate.net.

Beyond AML, this compound has been shown to redirect myeloid differentiation. In an in vitro differentiation assay using CD34+ progenitor cells, this compound drove the majority of cells towards a monocytic phenotype, while control-treated cells differentiated towards granulocytic polymorphonuclear (PMN) cells researchgate.net. Similar results were observed in vivo in the orthotopic 4T1 mammary cancer model, where the population of PMN-myeloid-derived suppressor cells (MDSC) was significantly decreased in tumor tissues, and the macrophage population was increased, suggesting a redirection of myeloid differentiation towards monocyte/macrophages and inhibition of PMN-MDSC differentiation researchgate.net.

Table 1: Induction of Cellular Differentiation by this compound

Target Cell/ModelObserved EffectKey Markers/IndicatorsReference
Human AML cell lines (ex vivo)Induced differentiationCD86, CD11b aacrjournals.orgfrontiersin.orgspringermedizin.de
Primary human AML cells (ex vivo)Induced differentiationCD86, CD11b aacrjournals.orgfrontiersin.orgspringermedizin.de
Murine blast cellsInduced differentiationReduced blast colonies aacrjournals.orgspringermedizin.de
Non-APL AML cell lines (with ATRA)Synergistically promoted differentiationCD86, CD11b aacrjournals.orgresearchgate.net
Primary AML cells (with ATRA)Synergistically promoted differentiationCD86+CD11b+ cells, reduced cell viability aacrjournals.orgresearchgate.net
Human AML xenograft modelsSustained induction of differentiationCD86 aacrjournals.org
THP-1 xenograft model of AML (with ATRA)Enhanced differentiationCD86, CD11b aacrjournals.orgresearchgate.net
Human AML PDX modelsIncreased myeloid differentiationCD14+ (monocytes), CD15+ (granulocytes) aacrjournals.orgresearchgate.net
CD34+ progenitor cells (in vitro)Redirected differentiationShift to monocytic phenotype, inhibited PMN differentiation researchgate.net
4T1 mammary cancer model (in vivo)Reshaped myeloid compartmentDecreased PMN-MDSC, increased macrophages researchgate.net

Inhibition of Malignant Cell Proliferation and Clonogenic Potential

This compound effectively inhibits the proliferation and clonogenic potential of malignant cells. As a single agent, it inhibited cellular proliferation in a panel of human AML cell lines and primary human AML cells ex vivo aacrjournals.orgfrontiersin.org. Oral administration of this compound significantly inhibited tumor growth in human AML xenograft models aacrjournals.orgfrontiersin.orgspringermedizin.de. In the murine retroviral MLL-AF9 disseminated leukemia model, this compound significantly prolonged the median survival of leukemic mice compared to vehicle-treated animals aacrjournals.orgfrontiersin.orgspringermedizin.de. Mechanistic studies in this model also demonstrated that this compound reduced blast colonies aacrjournals.orgspringermedizin.de.

The combination of this compound and ATRA also significantly reduced cell viability in a panel of primary AML cells ex vivo aacrjournals.orgresearchgate.net. In vivo, this combination reduced tumor growth in the THP-1 xenograft model of AML compared with monotherapy aacrjournals.orgresearchgate.net.

Table 2: Inhibition of Malignant Cell Proliferation and Clonogenic Potential by this compound

Target Cell/ModelObserved EffectReference
Human AML cell lines (ex vivo)Inhibited cellular proliferation aacrjournals.orgfrontiersin.org
Primary human AML cells (ex vivo)Inhibited cellular proliferation aacrjournals.orgfrontiersin.org
Human AML xenograft modelsSignificantly inhibited tumor growth aacrjournals.orgfrontiersin.orgspringermedizin.de
MLL-AF9 expressing leukemic miceSignificantly prolonged median survival aacrjournals.orgfrontiersin.orgspringermedizin.de
Murine blast cellsReduced blast colonies aacrjournals.orgspringermedizin.de
Primary AML cells (ex vivo, with ATRA)Reduced cell viability aacrjournals.orgresearchgate.net
THP-1 xenograft model of AML (with ATRA)Reduced tumor growth aacrjournals.orgresearchgate.net

Promotion of Apoptosis in Cancer Cells

This compound contributes to the promotion of apoptosis in cancer cells, particularly when combined with other therapeutic agents. The combination of this compound and ATRA significantly increased apoptosis in a panel of non-APL AML cell lines aacrjournals.orgresearchgate.net. This synergistic effect was also observed in primary AML cells ex vivo, where the combination increased the fraction of CD86+CD11b+ cells and reduced cell viability, indicative of increased differentiation and potentially apoptosis aacrjournals.orgresearchgate.net.

Furthermore, this compound has shown potential in overcoming venetoclax (B612062) resistance in AML. When combined with venetoclax, this compound induced growth inhibition in venetoclax-resistant cell lines and appeared to alter levels of apoptotic machinery in a pro-apoptotic manner researchgate.net. In vivo studies demonstrated a significant survival benefit with the this compound + venetoclax combination in mice engrafted with venetoclax-resistant cells, suggesting its role in promoting apoptosis and overcoming resistance researchgate.net.

Table 3: Promotion of Apoptosis by this compound

Target Cell/ModelObserved EffectReference
Non-APL AML cell lines (with ATRA)Increased apoptosis aacrjournals.orgresearchgate.net
Venetoclax-resistant AML cell lines (with venetoclax)Induced growth inhibition, altered apoptotic machinery researchgate.net
Mice engrafted with venetoclax-resistant cells (with venetoclax)Significant survival benefit researchgate.net

Impact on Hematopoietic Progenitor Populations in Preclinical Models

This compound has a notable impact on hematopoietic progenitor populations in preclinical models, primarily by influencing their differentiation and lineage commitment. Studies have shown that this compound induces the differentiation of early hematopoietic progenitors, specifically from CD34+/CD38- to more committed CD34+/CD38+ multipotent/oligopotent progenitors, which subsequently give rise to lineage-specific progenitors in human AML PDX models aacrjournals.orgresearchgate.net. This indicates a mechanism where this compound promotes the maturation of leukemic stem/progenitor cells into more committed hematopoietic lineages aacrjournals.org.

In human primary AML samples and PDX models, this compound increased myeloid differentiation, leading to increased populations of monocytes (CD14+) and granulocytes (CD15+) aacrjournals.orgresearchgate.net. While promoting myeloid differentiation, studies using precision nuclear run-on sequencing (PROseq) and single-cell RNA-sequencing (scRNAseq) have indicated that this compound de-represses GFI1/GFI1B-regulated genes to promote a myeloid differentiation gene signature in AML cells researchgate.net. However, it can also stall the maturation of megakaryocyte progenitor cells, which may explain thrombocytopenia observed in preclinical models researchgate.net. In the 4T1 mammary cancer model, this compound significantly decreased the population of polymorphonuclear-myeloid-derived suppressor cells (PMN-MDSC) and increased the macrophage population within tumor tissues, suggesting a redirection of myeloid differentiation researchgate.net.

Table 4: Impact of this compound on Hematopoietic Progenitor Populations

Target Cell/ModelObserved EffectKey Markers/ObservationsReference
Human AML PDX modelsInduced differentiation of early hematopoietic progenitorsCD34+/CD38- to CD34+/CD38+ progenitors, lineage-specific progenitors aacrjournals.orgresearchgate.net
Human primary AML samples & PDX modelsIncreased myeloid differentiationIncreased CD14+ (monocytes) and CD15+ (granulocytes) populations aacrjournals.orgresearchgate.net
AML cellsPromoted myeloid differentiation gene signatureDe-repressed GFI1/GFI1B-regulated genes researchgate.net
Megakaryocyte progenitor cellsStalled maturationPotential explanation for thrombocytopenia researchgate.net
4T1 mammary cancer model (in vivo)Reshaped myeloid compartmentDecreased PMN-MDSC, increased macrophages researchgate.net

Preclinical Efficacy of Incb059872 in Cancer Models

Antileukemic Activity of INCB059872 in Acute Myeloid Leukemia (AML)

This compound has demonstrated significant antileukemic activity across multiple preclinical models of AML, highlighting its potential as an epigenetic agent for therapy aacrjournals.orgnih.govaacrjournals.orgfrontiersin.org.

Monotherapy Efficacy in AML Cell Lines and Primary Leukemic Cells

As a monotherapy, this compound has been shown to inhibit cellular proliferation and induce cellular differentiation in a panel of human AML cell lines and primary human AML cells ex vivo aacrjournals.orgresearchgate.netnih.govaacrjournals.orgfrontiersin.org. This effect is consistent with the mechanism of FAD-directed inhibition of LSD1 aacrjournals.org. The compound delays cellular proliferation and promotes differentiation in these in vitro and ex vivo settings frontiersin.org.

Induction of Myeloid Differentiation Markers (e.g., CD86, CD11b, CD14, CD15)

A key aspect of this compound's mechanism of action is its ability to induce myeloid differentiation, evidenced by the upregulation of specific cell surface markers. Studies have consistently shown that this compound induces the expression of CD86 and CD11b myeloid differentiation markers in human AML cell lines and primary human AML cells aacrjournals.orgresearchgate.netnih.govaacrjournals.orgresearchgate.netaacrjournals.orgashpublications.orgresearchgate.netdntb.gov.uaaacrjournals.org. Further research using a broader panel of myeloid and hematopoietic stem cell (HSC) flow cytometry markers revealed that this compound increased myeloid differentiation, leading to increased populations of monocytes (CD14+) and granulocytes (CD15+) in both human primary AML cells ex vivo and human systemic AML patient-derived xenograft (PDX) models aacrjournals.orgresearchgate.net.

Table 1: Induction of Myeloid Differentiation Markers by this compound

Differentiation MarkerObserved EffectModelsSource
CD86InductionHuman AML cell lines, primary human AML cells ex vivo, human AML xenograft models aacrjournals.orgresearchgate.netresearchgate.netaacrjournals.orgashpublications.orgaacrjournals.org aacrjournals.orgresearchgate.netresearchgate.netaacrjournals.orgashpublications.orgaacrjournals.org
CD11bInductionHuman AML cell lines, primary human AML cells ex vivo, human AML xenograft models aacrjournals.orgresearchgate.netnih.govresearchgate.netaacrjournals.orgashpublications.orgaacrjournals.org aacrjournals.orgresearchgate.netnih.govresearchgate.netaacrjournals.orgashpublications.orgaacrjournals.org
CD14Increased population of monocytesHuman primary AML cells ex vivo, human systemic AML PDX models aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
CD15Increased population of granulocytesHuman primary AML cells ex vivo, human systemic AML PDX models aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net

Differentiation of Leukemic Stem/Progenitor Cells

This compound also demonstrates the capacity to promote the differentiation of leukemic stem/progenitor cells, which are critical for the maintenance and relapse of AML aacrjournals.org. Studies have shown that this compound induces the differentiation of early hematopoietic progenitors (CD34+/CD38-) to more committed CD34+/CD38+ multipotent/oligopotent progenitors in human AML PDX models aacrjournals.org. This differentiation leads to the generation of lineage-specific progenitors aacrjournals.org. Mechanistic studies further indicated that this compound induced cell differentiation of murine blast cells, reduced blast colonies, and normalized clinical hematological parameters in leukemic mice aacrjournals.orgresearchgate.netnih.gov. The pharmacological inhibition of LSD1 by this compound has been shown to decrease the number of blast and leukemia stem cells, contributing to its therapeutic efficacy aacrjournals.org. LSD1 inhibition is essential for the exhaustion of leukemic stem cells (LSCs) in models of MLL-AF9-driven AML frontiersin.org.

In Vivo Efficacy of this compound in AML Xenograft and Murine Genetic Models (e.g., MLL-AF9)

The preclinical efficacy of this compound extends to in vivo models of AML. Oral administration of this compound significantly inhibited tumor growth in human AML xenograft models as a single agent, at doses exhibiting significant pharmacodynamic effects aacrjournals.orgresearchgate.net. Furthermore, its efficacy was evaluated in the murine retroviral MLL-AF9 disseminated leukemia model, which recapitulates key hallmarks of human AML aacrjournals.orgresearchgate.net. In this model, this compound significantly prolonged the median survival of MLL-AF9 expressing leukemic mice compared to vehicle-treated animals aacrjournals.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.org. Maximal efficacy in both human AML xenografts and the murine MLL-AF9 leukemic model could be achieved with both daily (QD) and alternative-day (QoD) dosing regimens, consistent with observed prolonged pharmacodynamic effects aacrjournals.orgresearchgate.net.

Table 2: In Vivo Efficacy of this compound Monotherapy in AML Models

Model TypeSpecific ModelObserved EffectSource
Human AML XenograftVariousSignificant inhibition of tumor growth aacrjournals.orgresearchgate.net
Murine Genetic AML ModelMLL-AF9 disseminated leukemiaSignificant prolongation of median survival, reduction of blast colonies, normalization of hematological parameters aacrjournals.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.org

Combinatorial Therapeutic Approaches with this compound in AML

Beyond monotherapy, this compound has been investigated in combinatorial therapeutic approaches, demonstrating enhanced antileukemic effects. Preclinical data suggest that the activity of LSD1 inhibitors, including this compound, may be further enhanced when combined with other agents such as azacitidine, rapamycin, BCL2, and DOT1L inhibitors ascopubs.org. Synergy has also been observed with the BET inhibitor INCB054329, leading to enhanced myeloid differentiation and apoptosis in human AML cell lines, and improved anti-tumor efficacy in AML xenograft models researchgate.netaacrjournals.org.

A notable synergistic interaction has been observed between this compound and All-Trans Retinoic Acid (ATRA) in models of non-acute promyelocytic leukemia (APL) AML nih.govresearchgate.netaacrjournals.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgtandfonline.comresearchgate.net. While non-APL AML historically responds poorly to ATRA therapy, LSD1 inhibition can reactivate an ATRA-dependent differentiation program in these hematologic malignancies researchgate.netaacrjournals.org.

As a single agent, this compound induces differentiation of AML cells, but when combined with ATRA, it synergistically promotes differentiation, as indicated by a marked induction of CD86 and CD11b expression researchgate.netaacrjournals.orgtandfonline.com. This combination also leads to an increased apoptosis in a panel of non-APL AML cell lines and significantly increases the fraction of CD86+CD11b+ cells while reducing cell viability in primary AML cells ex vivo researchgate.netaacrjournals.org. These synergistic effects have been observed across distinct FAB subtypes and genetic mutation profiles of AML researchgate.netaacrjournals.org.

In vivo, the combination of this compound and ATRA enhanced CD86 and CD11b induction and reduced tumor growth in the THP-1 xenograft model of AML compared with monotherapy researchgate.netaacrjournals.org. Oral administration of the combination in PDX mouse models also markedly increased levels of CD11b+ cells in the bone marrow researchgate.netaacrjournals.org. Mechanistically, the combination resulted in a synergistic increase in levels of myeloid lineage transcription factors such as GFI1, PU.1, and CEBP, alongside a decrease in the oncogene c-MYC researchgate.netaacrjournals.org. These findings collectively provide a strong scientific rationale for the clinical evaluation of this compound and ATRA in non-APL AML patients researchgate.netaacrjournals.orgfrontiersin.org.

Table 3: Synergy of this compound with All-Trans Retinoic Acid (ATRA) in AML Models

EffectModelsSource
Synergistic promotion of differentiation (CD86, CD11b induction)Non-APL AML cell lines, primary AML cells ex vivo researchgate.netaacrjournals.orgtandfonline.com
Increased apoptosisNon-APL AML cell lines researchgate.netaacrjournals.org
Reduced cell viabilityPrimary AML cells ex vivo researchgate.netaacrjournals.org
Enhanced CD86/CD11b induction in vivoTHP-1 xenograft model researchgate.netaacrjournals.org
Reduced tumor growth in vivoTHP-1 xenograft model researchgate.netaacrjournals.org
Markedly increased CD11b+ cells in bone marrow in vivoPDX mouse models researchgate.netaacrjournals.org
Synergistic increase in myeloid lineage transcription factors (GFI1, PU.1, CEBP)MV-4-11 cells (microarray profiling) researchgate.netaacrjournals.org
Decrease in c-MYCMV-4-11 cells (microarray profiling) researchgate.netaacrjournals.org
Efficacy in Venetoclax-Resistant AML Preclinical Models

This compound has demonstrated promising efficacy in preclinical models of acute myeloid leukemia (AML), particularly in contexts of venetoclax (B612062) resistance. Studies have shown that while venetoclax-resistant AML cell lines (e.g., MV4;11 and Molm13) exhibit elevated MCL1 expression and reduced sensitivity to venetoclax, treatment with this compound alone had minimal impact on their growth. However, when this compound was combined with venetoclax, a notable inhibition of growth was observed in these venetoclax-resistant cell lines. This combinatorial effect appears to be linked to alterations in the levels of apoptotic machinery, promoting a pro-apoptotic state.

Further in vivo studies using various AML models confirmed that the combination of venetoclax and this compound resulted in additive to more-than-additive efficacy compared to either agent administered individually. In a murine MLL-AF9 expressing leukemic model that developed venetoclax resistance through serial transplantation, the combination of this compound and venetoclax significantly delayed the onset of venetoclax-resistant AML, whereas single-agent treatments showed no survival benefit in mice engrafted with venetoclax-resistant cells.

Table 1: Efficacy of this compound in Venetoclax-Resistant AML Preclinical Models

Model/Cell LineTreatmentEffect on Growth/SurvivalKey ObservationSource
MV4;11 & Molm13 Venetoclax-Resistant CellsThis compound aloneMinimal effect on growthElevated MCL1 expression and decreased venetoclax sensitivity in resistant cells.
MV4;11 & Molm13 Venetoclax-Resistant CellsThis compound + VenetoclaxApparent growth inhibitionCombination alters apoptotic machinery to be pro-apoptotic.
Murine MLL-AF9 AML (Venetoclax-Resistant)This compound + VenetoclaxSignificantly slowed onset of resistance; significant survival benefit in vivoOvercame acquired venetoclax resistance.
Various AML ModelsThis compound + VenetoclaxAdditive to more-than-additive efficacySuperior to single-agent treatments.

Antitumor Activity of this compound in Solid Tumor Models

This compound has demonstrated antitumor activity in various solid tumor models, particularly in prostate cancer and Ewing sarcoma, by targeting LSD1, an enzyme frequently overexpressed in these malignancies and associated with tumorigenic and cancer stem-like cell features. mims.com

This compound exhibits activity in prostate cancer models by inhibiting LSD1, an epigenetic modifier implicated in the self-renewal and survival of prostate cancer stem-like cells (CSCs).

In ex vivo tumor-sphere assays, this compound significantly suppressed the growth of tumor-initiating stem-like cells isolated from prostatic tumors generated in ERG/PTEN mice. The compound's LSD1 inhibitory activity is crucial in reducing the survival and self-renewal capabilities of prostate CSCs.

Treatment with this compound effectively inhibited both colony and tumor-sphere formation by human prostate cancer cells.

A notable finding in prostate cancer models is the differential sensitivity observed between bulk tumor cells and stem-like populations to this compound. The effects on the proliferation and viability of bulk tumor cells were limited and necessitated prolonged drug exposure for effectiveness. In contrast, this compound strongly inhibited the growth of tumor-initiating stem-like cells. These differential effects were consistent across multiple prostate cancer cell lines, irrespective of their distinct genetic characteristics or androgen receptor (AR) status. Furthermore, genetic knockdown of LSD1, achieved through siRNAs and shRNAs, mirrored the effects of this compound, demonstrating limited impact on bulk tumor cell proliferation and viability while significantly reducing the growth of colony and tumor-sphere forming stem-like cancer cells.

In Ewing sarcoma, a rare bone cancer characterized by the EWS/FLI gene fusion oncoprotein, this compound has shown preclinical antitumor effects. mims.com LSD1 is known to regulate the transcriptional activity of EWS/FLI. mims.com Although this compound did not significantly alter the proliferation of A673 Ewing sarcoma cells in vitro, it effectively inhibited oncogenic transformation as assessed by colony formation clonogenicity assays. mims.com Treatment with this compound led to a significant downregulation of NKX2.2, a critical downstream target of the EWS-FLI fusion oncoprotein, suggesting that this compound mediates its effects by modulating the EWS/FLI-NKX2.2 axis. mims.com Oral administration of this compound significantly suppressed the growth of both A673 and SK-ES Ewing sarcoma xenografts in vivo. mims.com Additionally, a subset of patient-derived xenograft (PDX) models harboring EWS/FLI translocations (3 out of 6 models) exhibited significant tumor growth inhibition at well-tolerated doses of this compound. mims.com The compound has been tested in various human Ewing sarcoma xenograft models in mice.

Table 2: Antitumor Activity of this compound in Solid Tumor Models

Cancer TypeModel/Cell LineKey FindingsSource
Prostate CancerERG/PTEN mice prostatic tumors (ex vivo)Significantly suppressed growth of tumor-initiating stem-like cells.
Prostate CancerHuman prostate cancer cellsInhibited colony and tumor-sphere formation.
Prostate CancerBulk tumor cells vs. Stem-like populationsLimited effects on bulk cell proliferation/viability; strong inhibition of stem-like cells.
Ewing SarcomaA673 cell line (in vitro)Inhibited oncogenic transformation and colony formation; did not significantly alter proliferation. mims.com
Ewing SarcomaA673 & SK-ES xenografts (in vivo)Significantly suppressed tumor growth. mims.com
Ewing SarcomaPatient-derived xenograft (PDX) models (3/6 with EWS/FLI translocations)Exhibited significant tumor growth inhibition. mims.com

Ewing Sarcoma

Inhibition of Oncogenic Transformation by this compound

This compound has shown the ability to inhibit oncogenic transformation in various cancer contexts. In Ewing sarcoma, this compound inhibited oncogenic transformation as assessed by colony formation clonogenicity assays aacrjournals.orgresearchgate.net. This is consistent with the understanding that deregulated LSD1 activity can lead to cellular transformation aacrjournals.org and that LSD1 inhibition can suppress stem cell-like properties in cancer nih.gov. Furthermore, in preclinical models of human and murine AML, this compound induced growth inhibition and differentiation in AML cell lines and human AML xenograft models nih.govnih.govspringermedizin.de. Specifically, it induced the differentiation of CD34+/CD38- cells to CD34+/CD38+ cells in human AML patient-derived xenograft (PDX) models nih.gov. In prostate cancer, this compound strongly inhibited the growth of tumor-initiating stem-like cells and suppressed tumor sphere and colony formation by human prostate cancer cells in ex vivo tumor-sphere assays springermedizin.de.

Modulation of EWS/FLI-NKX2.2 Axis by this compound

Ewing sarcoma is a rare bone cancer primarily affecting children, characterized by the EWS/FLI gene fusion oncoprotein, which is present in approximately 85% of cases aacrjournals.orgresearchgate.net. The EWS/FLI fusion protein is involved in deregulating gene expression and causing cellular transformation aacrjournals.orgresearchgate.net. Lysine-specific demethylase 1 (LSD1) has been reported to regulate EWS/FLI transcriptional activity through its functional interaction with the NuRD co-repressor complex aacrjournals.orgresearchgate.net.

Studies evaluating the utility of this compound in Ewing sarcoma, using the A673 cell line (which carries the characteristic chromosomal translocation), revealed that while this compound did not significantly alter A673 proliferation in vitro, it effectively inhibited oncogenic transformation in colony formation assays aacrjournals.orgresearchgate.net. A critical downstream target molecule of the EWS-FLI fusion oncoprotein required for transformation is NKX2.2 aacrjournals.orgresearchgate.netmdpi.com. Treatment of A673 cells with this compound resulted in a significant downregulation of NKX2.2 aacrjournals.orgresearchgate.net. This finding suggests that this compound exerts its effects in Ewing sarcoma by modulating the EWS/FLI-NKX2.2 axis aacrjournals.orgresearchgate.net.

In Vivo Tumor Growth Suppression by this compound in Xenograft and Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant in vivo tumor growth suppression across various cancer models:

Ewing Sarcoma: Oral administration of this compound significantly suppressed the growth of both A673 and SK-ES Ewing sarcoma xenografts in vivo aacrjournals.orgresearchgate.net. Efficacy was also evaluated in patient-derived xenograft (PDX) models developed from relapsed tumor tissues of Ewing sarcoma patients. Notably, a subset of PDX models (3 out of 6) with EWS/FLI translocations exhibited significant tumor growth inhibition at well-tolerated doses of this compound aacrjournals.orgresearchgate.net.

Small Cell Lung Carcinoma (SCLC): Oral administration of this compound inhibited tumor growth in the NCI-H526 and NCI-H1417 human SCLC xenograft models aacrjournals.orgnih.gov. Consistent with previous reports, this compound treatment in these models led to the induction of the FEZ1 and UMODL1 genes, which are part of a gene signature in SCLC cell lines predictive of LSD1 responsiveness aacrjournals.orgnih.gov. Moreover, serum levels of the neuroendocrine marker pro-GRP were markedly reduced at efficacious dosing regimens in the NCI-H1417 human SCLC xenograft model, suggesting its potential as a surrogate pharmacodynamic marker of LSD1 inhibition aacrjournals.orgnih.gov.

Acute Myeloid Leukemia (AML): this compound significantly inhibited tumor growth in human AML xenograft models and prolonged the median survival of MLL-AF9 expressing leukemic mice nih.govnih.govspringermedizin.de. In studies involving venetoclax-resistant AML models, the combination of this compound with venetoclax showed a significant survival benefit in vivo, whereas single-agent treatments did not researchgate.net.

T-cell Acute Lymphoblastic Leukemia (T-ALL): Once-daily oral administration of this compound significantly inhibited tumor growth in multiple human T-ALL subcutaneous xenograft models, including Molt-4, RPMI-8402, CCRF-HSB-2, and CCRF-CEM researchgate.net.

Small Cell Lung Carcinoma (SCLC)

Growth Inhibition of SCLC Cells by this compound

In human SCLC preclinical models, this compound proved effective in inducing growth arrest at nanomolar concentrations aacrjournals.orgnih.govfrontiersin.org. The proliferation of a panel of SCLC cell lines was inhibited by this compound, with EC50 values ranging from 47 to 377 nM aacrjournals.orgnih.govfrontiersin.org. In contrast, non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, exhibited significantly less sensitivity, with IC50 values exceeding 10 μM aacrjournals.orgnih.gov.

Table 1: Growth Inhibition of SCLC Cell Lines by this compound

Cell Line PanelEC50 Range (nM)
SCLC Cell Lines47 – 377
Non-tumorigenic Cells (IL-2 stimulated T cells)> 10,000

Immunomodulatory and Anti-Metastatic Effects of this compound

This compound has demonstrated immunomodulatory and anti-metastatic properties in preclinical cancer models. Oral administration of this compound in the 4T1 mammary cancer model significantly inhibited the differentiation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) and increased intratumoral T lymphocyte infiltration researchgate.netresearchgate.net. The combination of this compound with anti-PD-L1 treatment further enhanced antitumor efficacy, restoring responsiveness to PD-1/PD-L1 axis blockade researchgate.netresearchgate.net. LSD1 inhibition, in general, can stimulate dsRNA stress and IFN activation, thereby sensitizing tumors to T cell immunity and infiltration researchgate.net.

Inhibition of Cancer Cell Migration

This compound significantly suppressed the migration of triple-negative breast cancer cells (SUM145PT) in in vitro studies researchgate.net. In in vivo settings, using the 4T1 mouse breast tumor model, this compound administration suppressed the infiltration of MDSCs in primary tumor and lung tissues researchgate.netresearchgate.net. Histological analyses further revealed a reduction of metastatic loci in the lung following this compound treatment researchgate.net.

Advanced Research Methodologies and Analytical Techniques in Incb059872 Studies

In Vitro Experimental Models

In vitro studies have formed the foundation for understanding the biological activity of INCB059872 at the cellular and molecular level. These models allow for controlled investigation of the compound's effects on cancer cells.

A diverse panel of human and murine cancer cell lines has been instrumental in defining the spectrum of activity for this compound. In the context of Acute Myeloid Leukemia (AML), cell lines such as THP-1 and MV-4-11, which harbor MLL rearrangements, have been used extensively. nih.gov Studies using the THP-1 cell line showed that treatment with this compound at a concentration of 25 nM for 24 hours resulted in a noticeable growth defect within approximately one cell doubling time. medchemexpress.com

Research in Small Cell Lung Cancer (SCLC) has utilized a panel of SCLC cell lines, where this compound demonstrated selective inhibition of proliferation with EC50 values ranging from 47 to 377 nM. researchgate.net Furthermore, the potential application of this compound in Ewing Sarcoma has been suggested through preclinical studies involving various human Ewing Sarcoma xenograft models, which are established from cell lines like A673. hra.nhs.uk The compound has also been evaluated in multiple prostate cancer cell lines, where it impacted the self-renewal capabilities of cancer stem-like cells. researchgate.netaacrjournals.org

Cancer TypeCell Lines Used in this compound Research
Acute Myeloid Leukemia (AML)THP-1, MV-4-11
Small Cell Lung Cancer (SCLC)NCI-H526, NCI-H1417
Ewing SarcomaImplied use of lines such as A673 for xenograft establishment
Prostate CancerVarious prostate cancer cell lines
Table 1. Examples of cancer cell lines utilized in preclinical studies of this compound.

To bridge the gap between immortalized cell lines and clinical scenarios, ex vivo assays using primary patient-derived cells have been a critical component of this compound research. The compound's ability to inhibit proliferation and induce differentiation has been confirmed in primary human AML cells. aacrjournals.org In one notable study, bone marrow from an AML patient was treated ex vivo with this compound, and subsequent single-cell RNA sequencing was performed to analyze the resulting gene expression changes. nih.gov This approach provides a more clinically relevant context, accounting for the inherent heterogeneity of patient tumors. Similarly, ex vivo tumor-sphere assays have been conducted using tumor-initiating stem-like cells isolated directly from prostatic tumors, demonstrating that this compound can significantly suppress their growth. researchgate.netaacrjournals.org

A variety of functional assays have been employed to characterize the cellular consequences of LSD1 inhibition by this compound.

Proliferation Assays: These assays are fundamental to determining the anti-cancer activity of this compound. Studies have consistently shown that the compound inhibits cellular proliferation in a dose-dependent manner across sensitive AML and SCLC cell lines. researchgate.net

Apoptosis Assays: The induction of programmed cell death is a key mechanism for many anti-cancer agents. In AML models, the combination of this compound with all-trans retinoic acid (ATRA) was found to increase apoptosis. aacrjournals.org Further studies using flow cytometry to detect annexin V-positive cells confirmed that this compound can contribute to apoptosis in AML cells. researchgate.net

Differentiation Assays: A hallmark of this compound's mechanism in AML is the induction of myeloid differentiation. This is typically measured by flow cytometry, quantifying the increased expression of cell surface markers such as CD11b and CD86 in both AML cell lines and primary patient cells. aacrjournals.orgaacrjournals.org In patient-derived AML models, this compound treatment led to an increase in monocyte (CD14+) and granulocyte (CD15+) populations. uq.edu.au

Colony and Tumor-Sphere Formation Assays: These assays assess the self-renewal capacity of cancer cells and cancer stem cells. This compound has been shown to reduce the number of blast colonies from murine leukemic cells. aacrjournals.org In prostate cancer models, it effectively inhibited both colony and tumor-sphere formation by human prostate cancer cells, targeting the tumor-initiating cell population. researchgate.netaacrjournals.org

Functional AssayObserved Effect of this compoundModel System
ProliferationInhibition of cell growthSCLC, AML cell lines
ApoptosisInduction of apoptosis (often in combination)AML cell lines
DifferentiationInduction of myeloid markers (CD11b, CD86, etc.)AML cell lines, Primary AML cells
Colony FormationReduced colony countMurine leukemia cells, Prostate cancer cells
Tumor-Sphere FormationInhibition of sphere growthProstate cancer stem-like cells
Table 2. Summary of functional assays and the observed effects of this compound.

Biochemical assays are essential for confirming that this compound directly inhibits its intended target, LSD1, and for understanding the molecular mechanism of this inhibition. This compound is an irreversible inhibitor that functions through the formation of covalent flavin adenine (B156593) dinucleotide (FAD)-adducts. researchgate.netaacrjournals.org The potency of such inhibitors is typically determined using enzymatic assays like the horseradish peroxidase (HRP) coupled assay or homogeneous time-resolved fluorescence (HTRF) assays, which measure the demethylase activity of recombinant LSD1 enzyme in the presence of the inhibitor. nih.gov

Cellular target engagement—confirming the inhibitor interacts with its target within the cell—is demonstrated through several approaches. Western blot analysis can detect changes in global histone methylation marks, though specific locus changes are more informative. nih.gov A more direct method used in this compound research is co-immunoprecipitation, which has shown that the compound disrupts the critical interaction between LSD1 and the transcription factor GFI1. nih.gov Furthermore, pharmacodynamic assays that measure the induction of downstream genes (e.g., FEZ1, UMODL1) or cell surface markers (e.g., CD86) serve as robust indicators of target engagement in vitro and in vivo. researchgate.netaacrjournals.org

In Vivo Preclinical Models

In vivo models are indispensable for evaluating the therapeutic efficacy and pharmacodynamic effects of this compound in a complex biological system, providing crucial data to support clinical development.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been the primary tool for in vivo testing of this compound.

Subcutaneous Xenograft Models: In this common model, human cancer cells are injected under the skin of the mouse, forming a solid, measurable tumor. Oral administration of this compound has been shown to significantly inhibit tumor growth in subcutaneous xenograft models of SCLC (using NCI-H526 and NCI-H1417 cells) and AML (using THP-1 cells). researchgate.netaacrjournals.org These models are also used to assess pharmacodynamic markers, such as gene expression changes within the tumor tissue. researchgate.net

Systemic (Disseminated) Models: For hematological malignancies like AML, systemic models that better mimic the disseminated nature of the disease are employed. A key model used to evaluate this compound is the murine retroviral MLL-AF9 disseminated leukemia model, which recapitulates many hallmarks of human AML. aacrjournals.org In this model, this compound significantly prolonged the median survival of leukemic mice. aacrjournals.org Additionally, patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, have been used to confirm the differentiation-inducing effects of this compound in a more clinically relevant setting. uq.edu.au

Development and Characterization of Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have been a cornerstone in the preclinical assessment of this compound, particularly in the context of acute myeloid leukemia (AML). These models are considered to more accurately reflect the heterogeneity and biology of human tumors compared to traditional cell line-derived xenografts.

The general methodology for establishing PDX models involves the direct engraftment of primary tumor cells from patients into immunodeficient mice. Once the tumors are established, they can be serially passaged in subsequent cohorts of mice for experimental studies.

In studies involving this compound, human AML PDX models have been used to evaluate the compound's efficacy in a setting that mimics the human disease. Research has shown that this compound treatment in these models leads to a significant increase in myeloid differentiation. acs.org This is characterized by a notable rise in the populations of monocytes (CD14+) and granulocytes (CD15+). acs.org Furthermore, this compound was observed to induce the differentiation of early hematopoietic progenitors, specifically the CD34+/CD38- population, into more committed CD34+/CD38+ multipotent and oligopotent progenitors. researchgate.netnih.gov These committed progenitors then give rise to lineage-specific progenitors, demonstrating the compound's ability to overcome the differentiation block that is a hallmark of AML. researchgate.netnih.gov

Impact of this compound on Hematopoietic Progenitor Differentiation in AML PDX Models
Cell PopulationEffect of this compound Treatment
Early Hematopoietic Progenitors (CD34+/CD38-)Induces differentiation to more committed progenitors
Committed Progenitors (CD34+/CD38+)Increased population, giving rise to lineage-specific progenitors
Monocytes (CD14+)Increased population
Granulocytes (CD15+)Increased population

Use of Syngeneic Mouse Models for Immunocompetent Studies

Syngeneic mouse models, where immunocompetent mice are implanted with tumors from the same genetic background, are invaluable for studying the interplay between a therapeutic agent and the immune system. In the context of this compound, these models have been employed to understand its effects on the tumor microenvironment (TME).

One such model utilized in this compound research is the CT-26 syngeneic model. nih.gov Studies in these models have demonstrated that this compound can modulate the TME, leading to increased infiltration of CD8+ T cells into the tumor. nih.gov This suggests that the inhibition of LSD1 by this compound may enhance anti-tumor immunity. The ability of this compound to promote a more "hot" or immune-infiltrated tumor microenvironment is a significant finding, as it indicates potential for combination therapies with immune checkpoint inhibitors. nih.govnih.gov

Murine Genetic Leukemia Models (e.g., MLL-AF9 Disseminated Leukemia)

Murine genetic leukemia models, which are engineered to carry specific genetic mutations that drive leukemia, provide a powerful tool for studying the efficacy of targeted therapies. The MLL-AF9 disseminated leukemia model is a well-established and aggressive model of AML that recapitulates many features of the human disease. nih.govnih.gov

This model has been instrumental in demonstrating the in vivo efficacy of this compound. nih.govscispace.com In studies using the MLL-AF9 model, oral administration of this compound has been shown to significantly prolong the survival of leukemic mice. acs.orgnih.gov The mechanism behind this survival benefit involves the induction of differentiation of murine blast cells and a reduction in blast colonies. acs.org Furthermore, treatment with this compound was found to normalize clinical hematological parameters in these mice, bringing them closer to those of non-leukemic animals. acs.org These findings in a genetically defined and aggressive leukemia model provide strong preclinical evidence for the therapeutic potential of this compound in MLL-rearranged leukemias.

Molecular and Epigenetic Profiling Techniques

A deep understanding of the molecular and epigenetic consequences of LSD1 inhibition by this compound has been achieved through the application of advanced profiling techniques. These methods have provided a high-resolution view of the changes in gene expression, chromatin state, and cellular phenotypes induced by the compound.

Next-Generation Sequencing: RNA-seq, Single-Cell RNA-seq, Precision Nuclear Run-on Sequencing (PRO-seq), Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Next-generation sequencing (NGS) technologies have been pivotal in dissecting the mechanism of action of this compound at the molecular level.

RNA-sequencing (RNA-seq) has been used to profile the global changes in gene expression following treatment with this compound. In AML cell lines, RNA-seq analysis revealed that the compound upregulates genes involved in hematopoietic cell lineage, consistent with its observed pro-differentiating effects. nih.gov

Single-cell RNA-sequencing (scRNA-seq) has provided a more granular view of the heterogeneous response of cell populations to this compound. nih.govgoogle.com scRNA-seq analysis demonstrated that this compound causes a shift in gene expression associated with the regulation of GFI1 and GFI1B. nih.govgoogle.com In mice treated with this compound, scRNA-seq of lineage-negative bone marrow cells revealed an accumulation of early megakaryocyte progenitor cells that exhibit gene expression signatures of stem cells. nih.govgoogle.com

Precision Nuclear Run-on Sequencing (PRO-seq) allows for the measurement of nascent transcription, providing insights into the immediate effects of a drug on gene and enhancer activity. nih.govnih.gov In THP-1 AML cells treated with this compound, PRO-seq identified a significant increase in transcription at numerous enhancers, far exceeding the number of affected genes. nih.gov This suggests that a primary effect of this compound is the de-repression of enhancers. Motif analysis of these upregulated enhancers revealed a high enrichment for the GFI1 recognition sequence, indicating that this compound disrupts the repressive activity of the LSD1-CoREST complex at GFI1 binding sites. nih.gov

Chromatin Immunoprecipitation Sequencing (ChIP-seq) has been used to map the genome-wide changes in histone modifications following this compound treatment. nih.govtandfonline.com While global changes in H3K4 methylation were not dramatic, ChIP-seq for H3K4me1 and H3K4me2 showed subtle changes at specific loci after 48 hours of treatment. nih.gov Interestingly, changes in H3K27 acetylation were also observed, consistent with the PRO-seq findings of increased enhancer activity. nih.gov

Summary of Next-Generation Sequencing Findings for this compound
TechniqueKey Findings
RNA-seqUpregulation of genes involved in hematopoietic cell lineage.
Single-Cell RNA-seqShift in gene expression related to GFI1/GFI1B regulation; accumulation of early megakaryocyte progenitors.
PRO-seqWidespread increase in enhancer activity; enrichment of GFI1 binding motifs in upregulated enhancers.
ChIP-seqSubtle changes in H3K4me1/2 at specific loci; changes in H3K27ac consistent with increased enhancer activity.

Microarray Gene Expression Profiling

Prior to the widespread adoption of RNA-seq, microarray technology was utilized to assess gene expression changes. In studies of this compound in combination with all-trans retinoic acid (ATRA) in MV-4-11 AML cells, microarray profiling demonstrated a marked elevation in the number of regulated genes related to differentiation and apoptotic pathways in cells treated with the combination compared to single-agent treatment.

Flow Cytometry for Cellular Phenotyping and Differentiation Marker Analysis

Flow cytometry has been an essential tool for characterizing the phenotypic changes induced by this compound, particularly the induction of cellular differentiation. This technique allows for the quantification of specific cell surface markers that define different cell lineages and maturation states.

In numerous studies, flow cytometry has been used to measure the expression of myeloid differentiation markers such as CD11b and CD86. researchgate.netresearchgate.net Treatment with this compound has been shown to increase the percentage of cells expressing these markers in various AML cell lines. nih.govresearchgate.net In the context of PDX models, as mentioned earlier, flow cytometry was used to identify increased populations of CD14+ monocytes and CD15+ granulocytes, as well as shifts in the CD34+/CD38- and CD34+/CD38+ progenitor cell compartments. researchgate.netnih.gov This detailed immunophenotyping by flow cytometry has provided robust evidence for the pro-differentiating effects of this compound in AML.

Immunoblotting for Protein Expression and Modification Analysis

Immunoblotting, also known as Western blotting, is a cornerstone technique for the qualitative and semi-quantitative analysis of protein expression and post-translational modifications. In the context of this compound research, this methodology has been pivotal in elucidating the compound's effect on specific cellular proteins, particularly those involved in histone modification.

The general workflow for immunoblotting in these studies involves several key stages. Initially, total protein is extracted from cells or tissues of interest using specialized lysis buffers. The concentration of the extracted protein is then determined to ensure equal loading onto the gel for accurate comparison between samples. The protein mixture is subsequently separated by size through gel electrophoresis and transferred to a solid-phase membrane, typically nitrocellulose or polyvinylidene fluoride (PVDF).

Following the transfer, the membrane is blocked to prevent non-specific binding of antibodies. It is then incubated with a primary antibody that specifically recognizes the target protein. After washing, a secondary antibody, which is conjugated to a detection enzyme or fluorophore and is specific to the primary antibody, is added. The final step involves the visualization of the protein bands, which can be achieved through various methods such as chemiluminescence or fluorescence imaging. The intensity of these bands provides a relative measure of the target protein's abundance.

In a notable study investigating the mechanism of action of this compound in myeloid leukemia, immunoblotting was employed to assess global changes in histone methylation. nih.gov Specifically, the researchers examined the levels of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) in THP-1 cells following treatment with this compound. Despite this compound being a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), the Western blot analysis did not detect significant global alterations in H3K4 methylation levels. nih.gov This finding suggests that the therapeutic effects of this compound may be mediated by changes in histone methylation at specific gene loci rather than a widespread, global change.

Cell LineTreatmentTarget ProteinObservationReference
THP-1This compoundH3K4me2No significant global change detected nih.gov

Bioinformatic and Computational Approaches in Preclinical Data Analysis

The preclinical evaluation of this compound has been significantly enhanced by the application of sophisticated bioinformatic and computational methodologies. These approaches are essential for analyzing the large and complex datasets generated from high-throughput sequencing techniques, providing deeper insights into the molecular mechanisms of this compound.

A key study utilized a combination of nascent transcript and single-cell RNA sequencing (scRNA-seq) to define the effects of this compound. nih.gov The bioinformatic pipeline for analyzing the scRNA-seq data involved several critical steps. Initially, the raw sequencing data was processed to align reads to a reference genome and generate a gene-cell count matrix. This matrix was then subjected to quality control to remove low-quality cells and genes. Subsequent analysis included normalization to account for differences in sequencing depth between cells, followed by dimensionality reduction techniques such as Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) for visualization of the cellular landscape.

This computational analysis revealed that this compound treatment of acute myeloid leukemia (AML) patient bone marrow cells ex vivo led to distinct changes in gene expression. nih.gov Unsupervised clustering of the single-cell transcriptomic data demonstrated that this compound-treated cells formed unique clusters compared to control or azacitidine-treated cells. nih.gov Further bioinformatic analysis identified the upregulation of genes associated with hematopoietic cell lineage, including CD1C, CSF1R, and HLA-DMB, indicating a pro-differentiation effect of the compound. nih.gov

In addition to scRNA-seq, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Precision Run-on sequencing (PRO-seq) have been employed to map histone modifications and nascent transcription, respectively. The computational analysis of ChIP-seq data involves peak calling to identify regions of the genome with enriched histone marks, followed by differential binding analysis to compare these marks between different conditions. For PRO-seq, the bioinformatic workflow focuses on identifying changes in the levels of actively transcribing RNA polymerase II across the genome, providing a direct measure of gene transcription.

The integrated computational analysis of these datasets has been instrumental in building a comprehensive model of this compound's mechanism of action. For instance, while global H3K4 methylation was unchanged in immunoblotting experiments, ChIP-seq revealed that this compound treatment led to the accumulation of H3K4 mono- and di-methylation at specific, regulated gene loci. nih.gov This highlights the power of combining traditional biochemical techniques with advanced computational analyses to uncover nuanced molecular effects.

TechniqueAnalysis MethodKey Findings in this compound StudiesReference
Single-cell RNA-seqUnsupervised clustering, Differential gene expressionIdentification of unique cell clusters and upregulation of hematopoietic lineage genes upon treatment. nih.gov
ChIP-seqPeak calling, Differential binding analysisAccumulation of H3K4me1 and H3K4me2 at specific gene loci. nih.gov
PRO-seqAnalysis of nascent transcriptionIdentification of genes and enhancers rapidly regulated by this compound. nih.gov

Future Directions and Open Research Questions Regarding Incb059872

Further Elucidation of Comprehensive Epigenetic and Transcriptional Networks

A primary future objective is to build a more comprehensive understanding of the epigenetic and transcriptional networks modulated by INCB059872. As an inhibitor of LSD1, this compound's primary role is to prevent the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby altering gene expression. cancer.gov

Initial research in myeloid leukemia cell lines has shown that this compound's effects are not limited to global changes in histone methylation. Instead, it induces significant changes in nascent transcription at specific gene and enhancer regions. nih.govresearchgate.net Studies using precision nuclear run-on sequencing (PRO-seq) revealed that within hours of treatment, transcription is increased at hundreds of enhancers. nih.govresearchgate.net This transcriptional activation is consistent with a loss of activity of the CoREST complex, of which LSD1 is a key component. nih.govresearchgate.net This leads to the de-repression of genes regulated by the transcription factors GFI1 and GFI1B, promoting a myeloid differentiation signature in acute myeloid leukemia (AML) cells. nih.govresearchgate.net

However, many questions remain. While an increase in H3K27 acetylation appears to be a primary and early effect, significant changes in H3K4 dimethylation are observed later. nih.gov The precise sequence of these epigenetic events and the interplay between different histone modifications following LSD1 inhibition need further investigation. Future studies should aim to map the dynamic changes in the epigenome and transcriptome at high resolution over time to fully understand the downstream consequences of this compound activity. Elucidating how LSD1 inhibition specifically affects the function of transcription factors beyond GFI1/GFI1B and how this varies across different cancer types is a key area for future exploration.

Identification and Validation of Predictive Biomarkers for this compound Response and Resistance

A crucial aspect of advancing this compound into clinical practice is the identification of predictive biomarkers to select patients who are most likely to respond to therapy and to understand the mechanisms of resistance.

Biomarkers of Response: Preclinical studies in small cell lung cancer (SCLC) have provided initial clues for response biomarkers. The induction of genes such as FEZ1 and UMODL1 has been identified as part of a gene signature in SCLC cell lines that predicts responsiveness to this compound. researchgate.net Furthermore, in SCLC xenograft models, a marked reduction in serum levels of the neuroendocrine marker pro-gastrin-releasing peptide (pro-GRP) was observed, suggesting its potential as a pharmacodynamic marker of LSD1 inhibition. researchgate.net In AML, the presence of MLL translocations has been associated with sensitivity to this compound. nih.gov

Mechanisms of Resistance: Understanding resistance is equally critical. Research in SCLC suggests that the epigenetic state of the tumor plays a significant role in determining sensitivity. Cell lines with a neuroendocrine-like phenotype appear more sensitive to LSD1 inhibition, whereas those with a mesenchymal-like state may confer intrinsic resistance. nih.gov This resistance is potentially driven by a TEAD4 transcription factor program. nih.gov Continuous treatment with LSD1 inhibitors can lead to the emergence of drug-tolerant subclones that have transitioned to this mesenchymal-like state. nih.gov

Future research must focus on validating these putative biomarkers in larger preclinical studies and ultimately in clinical trials. The development of robust, clinically applicable assays to detect these biomarkers will be essential for patient stratification. Furthermore, longitudinal studies analyzing tumor samples before, during, and after treatment will be invaluable for understanding the evolution of acquired resistance and identifying potential strategies to overcome it.

Table 1: Potential Biomarkers for this compound Activity

Biomarker Type Biomarker Associated Cancer Type Indication
Gene Expression FEZ1 Induction SCLC Predictive of Response
Gene Expression UMODL1 Induction SCLC Predictive of Response
Protein (Serum) pro-GRP SCLC Pharmacodynamic Marker
Genetic Alteration MLL Translocations AML Predictive of Sensitivity
Transcriptional State Neuroendocrine Phenotype SCLC Predictive of Sensitivity

Exploration of Novel Combinatorial Therapeutic Strategies with this compound

Given the complex and adaptive nature of cancer, combination therapies often yield more durable responses than monotherapies. researchgate.net Epigenetic modifiers like this compound are particularly well-suited for combination strategies, as they can potentially re-sensitize tumors to other agents.

Preliminary preclinical data have already highlighted several promising combinations. In AML models, synergy has been suggested between this compound and various signal-transduction inhibitors, including:

PIM-kinase inhibitors

JAK1/2 inhibitors (e.g., Ruxolitinib) researchgate.netmdpi.com

PI3Kδ-selective inhibitors researchgate.net

The rationale for these combinations is to target distinct and non-overlapping oncogenic signaling pathways simultaneously. researchgate.net Additionally, combining LSD1 inhibitors with other epigenetic drugs is an area of active investigation. For instance, the functional interplay between LSD1 and histone deacetylases (HDACs) suggests a potential synergistic effect when their respective inhibitors are combined. nih.gov Other potential partners include DNA methyltransferase (DNMT) inhibitors and agents that promote cell differentiation, such as all-trans retinoic acid (ATRA). nih.govnih.gov

In solid tumors, combining this compound with standard-of-care chemotherapies is also being explored. researchgate.net Future research should systematically evaluate these and other novel combinations in a wider range of preclinical models to identify the most effective pairings and to understand the molecular basis for their synergy. These studies will be critical for designing rational combination trials in the clinic.

Investigation of Additional Disease Indications and Preclinical Applications

While the primary focus of this compound development has been on hematologic malignancies and SCLC, the role of LSD1 in various biological processes suggests its therapeutic potential may extend to other diseases.

Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models of both AML and SCLC. researchgate.netaacrjournals.org In AML, this compound has been shown to induce differentiation of leukemic stem and progenitor cells. aacrjournals.org There is also emerging interest in its application for other myeloid malignancies, such as myelofibrosis, where LSD1 inhibition is being explored as a disease-modifying strategy. mdpi.com

Beyond these, significant antitumor effects have been noted in preclinical models of Ewing sarcoma, both as a single agent and in combination with chemotherapy. researchgate.net The widespread overexpression of LSD1 in various cancers suggests that other solid tumors could also be viable targets. acs.org Future preclinical research should involve screening this compound against a broad panel of cancer cell lines and patient-derived xenograft models from different tumor types to identify new indications. Investigating the role of LSD1 in non-oncologic diseases where epigenetic dysregulation is implicated could also unveil entirely new therapeutic applications for this compound.

Table 2: Investigated and Potential Disease Indications for this compound

Disease Indication Level of Evidence Key Findings/Rationale
Acute Myeloid Leukemia (AML) Preclinical Induces differentiation of leukemic stem/progenitor cells; inhibits tumor growth. aacrjournals.org
Small Cell Lung Cancer (SCLC) Preclinical Inhibits proliferation and tumor growth in xenograft models. researchgate.net
Ewing Sarcoma Preclinical Shows significant antitumor effects alone and in combination with chemotherapy. researchgate.net

Q & A

Q. What is the molecular mechanism of action of INCB059872, and how can researchers validate its target specificity in preclinical models?

this compound is a selective, irreversible LSD1 inhibitor that covalently binds to the flavin adenine dinucleotide (FAD) cofactor, disrupting LSD1's demethylase activity. To validate target specificity, researchers should:

  • Conduct competitive binding assays using recombinant LSD1 and MAO enzymes to confirm selectivity .
  • Perform RNA-seq or ChIP-seq in treated vs. untreated cancer cell lines (e.g., AML, Ewing sarcoma) to assess changes in histone methylation (H3K4me2) and differentiation markers .
  • Use pharmacodynamic (PD) assays in xenograft models to correlate LSD1 inhibition with tumor regression .

Q. How should preclinical studies be designed to evaluate this compound’s efficacy in hematologic vs. solid tumors?

  • Tumor type selection : Prioritize models with LSD1 dependency, such as AML (M6/M7 subtypes), Ewing sarcoma (EWS-FLI1 fusion), or SCLC .
  • Dose optimization : Use dose-escalation studies in patient-derived xenografts (PDX) to establish maximum tolerated dose (MTD) and pharmacologically active doses .
  • Endpoint criteria : Measure tumor volume reduction, survival prolongation, and differentiation markers (e.g., CD11b in AML) .

Q. What clinical trial phases and designs have been used to assess this compound’s safety and efficacy?

  • Phase I/II trials (e.g., NCT02712905) employed open-label, dose-escalation/expansion designs to determine MTD and recommended Phase II doses in advanced malignancies .
  • Combination trials tested this compound with azacitidine, ATRA, or checkpoint inhibitors (e.g., nivolumab) to exploit epigenetic-immune synergies .
  • Key endpoints included safety (CTCAE v4.0), pharmacokinetics (AUC, Cmax), and objective response rates (RECIST 1.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial outcomes, such as terminated studies (e.g., NCT03132324 for sickle cell disease) versus promising results in oncology?

  • Analyze trial parameters : Compare patient populations (e.g., sickle cell vs. AML), dosing schedules, and biomarker stratification (e.g., LSD1 expression levels) .
  • Investigate mechanistic divergence : Assess whether non-oncology indications lack LSD1-driven pathology or require alternative dosing .
  • Leverage preclinical data : Use primary cell models from terminated indications to identify resistance mechanisms (e.g., compensatory pathways) .

Q. What methodologies are recommended for studying this compound’s synergy with other epigenetic or targeted therapies?

  • CRISPR-Cas9 screens : Identify synthetic lethal partners (e.g., BRD4 inhibitors) in AML or SCLC cell lines .
  • Combinatorial dose-response assays : Use Chou-Talalay synergy analysis to calculate combination indices (CI) in vitro .
  • In vivo validation : Test co-administration with agents like OTX015 (BET inhibitor) in PDX models, monitoring for enhanced differentiation/apoptosis .

Q. How can researchers address variable responses to this compound across tumor subtypes?

  • Biomarker stratification : Profile tumors for LSD1 expression, H3K4me2 status, and genetic dependencies (e.g., EWS-FLI1 fusion) via IHC or NGS .
  • Single-cell RNA-seq : Identify subpopulations with intrinsic resistance (e.g., quiescent cancer stem cells) .
  • Pharmacogenomic modeling : Corulate drug exposure (AUC) with transcriptional changes in longitudinal patient samples .

Q. What experimental approaches are critical for evaluating this compound’s impact on cancer stem cells (CSCs)?

  • Sphere-forming assays : Quantify self-renewal capacity in treated vs. untreated CSCs .
  • Flow cytometry : Track CSC surface markers (e.g., CD34+/CD38- in AML) post-treatment .
  • In vivo limiting dilution assays : Measure tumor-initiating cell frequency in PDX models .

Methodological Guidelines

  • For in vitro studies : Use IC50 values derived from 7-day proliferation assays in LSD1-dependent cell lines (e.g., AOCI-AML5) .
  • For PK/PD modeling : Collect serial plasma/tumor samples in preclinical models to establish exposure-response relationships .
  • For clinical data analysis : Apply Cox regression models to assess survival benefits and logistic regression for biomarker correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.